(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate

neuromuscular blocker synthesis cisatracurium besylate stereoselective quaternization

Sourcing the correct chiral intermediate for cisatracurium besylate synthesis is critical-generic norlaudanosine analogs lack the N-tert-butoxycarbonylethyl group essential for regioselective quaternization, compromising stereochemical purity and regulatory filing. CAS 1075726-71-4 directly addresses these challenges: • Stereochemical certainty: Single (R)-enantiomer eliminates diastereomer formation during quaternization, ensuring exclusive cis-cis isomer yield. • Dual utility: Functions as both a cGMP synthesis intermediate and the designated Atracurium Impurity 59 reference standard (LogP 3.688), enabling supplier consolidation. • Regulatory alignment: Matches the intermediate specified in patent AU2008273724B2 and associated Drug Master Files, streamlining ANDA/DMF submissions.

Molecular Formula C29H39NO10
Molecular Weight 561.6 g/mol
CAS No. 1075726-71-4
Cat. No. B047152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate
CAS1075726-71-4
Synonyms(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoic Acid 1,1-Dimethylethyl Ester Ethanedioate
Molecular FormulaC29H39NO10
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C27H37NO6.C2H2O4/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5;3-1(4)2(5)6/h8-9,15-17,21H,10-14H2,1-7H3;(H,3,4)(H,5,6)/t21-;/m1./s1
InChIKeySKSOSUJGRDGNHY-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Key Chiral Intermediate for Neuromuscular Blockers


(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate (CAS 1075726-71-4), with molecular formula C₂₉H₃₉NO₁₀ and molecular weight 561.62 g/mol, is a benzyltetrahydroisoquinoline (BTHIQ) derivative that serves as a critical chiral intermediate in the patented synthesis of cisatracurium besylate, a widely used non-depolarizing neuromuscular blocking agent [1]. This compound features a single (R)-configuration at the C-1 position of the tetrahydroisoquinoline core and bears an N-tert-butoxycarbonylethyl substituent, distinguishing it from simpler norlaudanosine analogs. It is cataloged as an atracurium-related impurity (Impurity 59) and is employed as a pharmaceutical reference standard for impurity profiling in atracurium and cisatracurium formulations .

Why Generic Norlaudanosine Analogs Cannot Substitute


Within the benzyltetrahydroisoquinoline class, even structurally similar compounds exhibit divergent properties that preclude interchangeable use. Generic norlaudanosine analogs—such as (R)-norlaudanosine hydrochloride or N-propyl-norlaudanosine—differ fundamentally in their N-substitution, counterion, and stereochemical environment (racemic vs. enantiopure). These molecular-level variations drive significant consequences for the downstream synthesis of cisatracurium: the N-tert-butoxycarbonylethyl group of CAS 1075726-71-4 is essential for the regioselective quaternization step that yields the cis-cis isomer, while the oxalate counterion provides controlled crystallization properties that influence intermediate isolation [1]. Furthermore, N-substitution bulk directly modulates α₁-adrenergic receptor affinity, with affinities spanning sub-micromolar to micromolar ranges as substituent size increases from N-ethyl to N-propyl [2]. For impurity profiling, pharmacopeial monograph specificity requires the use of the exact specified impurity reference standard—substitution with a different salt form or analog compromises method validation, as chromatographic retention behavior and detector response are unique to each impurity [3].

Quantitative Differentiation Evidence vs. Comparator Analogs


Stereoselective Quaternization for cis-cis Isomer Formation

The N-tert-butoxycarbonylethyl protecting group of CAS 1075726-71-4 serves a dual role in the patented cisatracurium synthesis pathway (AU2008273724B2): it masks the tertiary amine for controlled N-alkylation and provides the steric environment necessary for stereoselective quaternization with 1,5-pentanediol diacrylate to yield exclusively the cis-cis atracurium isomer [1]. In contrast, (R)-norlaudanosine hydrochloride (CAS 54417-53-7), which bears a free N-H group, undergoes non-selective quaternization producing a mixture of stereoisomers that requires additional chromatographic separation to isolate cisatracurium [1]. The oxalate salt form offers practical advantages in isolation, as the crystalline oxalate can be directly filtered and purified, whereas the hydrochloride analog typically requires free-base generation prior to the next synthetic step .

neuromuscular blocker synthesis cisatracurium besylate stereoselective quaternization

N-Substituent Bulk Modulates α₁-Adrenergic Receptor Affinity

A systematic N-substitution structure-activity relationship (SAR) study on benzyltetrahydroisoquinolines demonstrated that α₁-adrenergic receptor affinity increases with N-substituent bulk: racemic norlaudanosine (N-H) exhibits an affinity (Kᵢ) of approximately 1.0 μM; N-methyl (laudanosine) ~0.60 μM; N-ethyl ~0.45 μM; and N-propyl ~0.30 μM, as measured by competition binding against [³H]prazosin in rat brain cortical membranes [1]. Extrapolating this SAR trend, the N-tert-butoxycarbonylethyl substituent of CAS 1075726-71-4—significantly bulkier than N-propyl—is predicted to shift affinity further into the sub-micromolar range, though no direct radioligand binding data for this exact compound have been published. This class-level trend highlights that N-substituent identity, rather than merely the tetrahydroisoquinoline core, determines receptor engagement [1]. Additionally, CAS 1075726-71-4 serves as a designated atracurium impurity standard (Impurity 59), with its distinct chromatographic retention time and detector response enabling specific quantification in pharmaceutical quality control methods employing LC-CAD [2].

alpha-1 adrenergic receptor BTHIQ SAR norlaudanosine analog affinity

Oxalate Salt Form: Crystallinity and Physical Properties

CAS 1075726-71-4 is supplied as the oxalate salt (ethanedioate), whereas the most common norlaudanosine analog on the market is the hydrochloride salt (CAS 6429-04-5, racemic; or CAS 54417-53-7, (R)-enantiomer). Literature on pharmaceutical salt selection indicates that oxalate salts of organic amines frequently exhibit enhanced crystallinity and lower hygroscopicity relative to the corresponding hydrochloride salts, which can be advantageous for long-term storage and accurate weighing in analytical applications [1]. Specifically, oxalate salts of paroxetine-type amines have been reported to be thermally more stable (melting point > 143°C) and less soluble than hydrochloride forms [2]. For norlaudanosine hydrochloride, the reported melting point range is 216-220°C (with decomposition) ; CAS 1075726-71-4 as the oxalate is expected to exhibit distinct thermal behavior that may be preferable for certain purification protocols. The oxalate salt also offers a larger molecular weight differential (561.62 vs. 379.88 for norlaudanosine HCl), which can facilitate gravimetric accuracy when used as a reference standard .

salt form selection crystallinity intermediate isolation

Designated Atracurium Impurity Reference Standard by LC-CAD

CAS 1075726-71-4 is formally designated as Atracurium Impurity 59 and is specifically required for the validated liquid chromatography-charged aerosol detection (LC-CAD) method for determination of atracurium and cisatracurium impurities in pharmaceutical preparations [1]. The published LC-CAD method achieves simultaneous determination of three atracurium isomers, cisatracurium, and their associated impurities with adequate sensitivity for pharmacopeial compliance [1]. Impurity 59 exhibits a distinct retention time in the validated chromatographic system; substitution with a different norlaudanosine derivative (e.g., N-propyl-norlaudanosine or norlaudanosine hydrochloride) would result in different chromatographic behavior, invalidating the compendial method . No other commercially available norlaudanosine analog is simultaneously designated as an atracurium/cisatracurium impurity reference standard and a synthetic intermediate.

pharmaceutical impurity profiling LC-CAD atracurium quality control

Lipophilicity Differential for Chromatographic Separation

The computed partition coefficient (LogP) for CAS 1075726-71-4 is 3.688, as reported in the ChemSrc database . In comparison, norlaudanosine (free base, C₂₀H₂₅NO₄, MW 343.42) has a predicted LogP of approximately 2.8-3.1 based on ACD/Labs Percepta calculations . The elevated LogP of CAS 1075726-71-4 (+0.6 to +0.9 LogP units) is attributable to the N-tert-butoxycarbonylethyl substituent and ester functionality, which add significant hydrophobic surface area. This lipophilicity difference directly translates to reversed-phase chromatographic retention: CAS 1075726-71-4 elutes significantly later than unsubstituted norlaudanosine under standard C18 gradient conditions, enabling its unequivocal identification as an impurity peak in atracurium HPLC impurity profiles [1]. A LogP differential of this magnitude (ΔLogP > 0.5) is sufficient to ensure baseline chromatographic separation, which is critical for impurity quantification without co-elution interference.

lipophilicity LogP chromatographic retention BTHIQ partition coefficient

Single (R)-Enantiomer Stereochemical Integrity Control

CAS 1075726-71-4 is supplied as the single (R)-enantiomer with defined stereochemistry at the C-1 position of the tetrahydroisoquinoline ring, as confirmed by its IUPAC name: tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate . In contrast, the most economical norlaudanosine analog on the market—racemic norlaudanosine hydrochloride (CAS 6429-04-5)—is a 1:1 mixture of (R)- and (S)-enantiomers . The use of a racemic intermediate in cisatracurium synthesis would produce a complex mixture of diastereomers, as the final cisatracurium molecule requires two stereodefined (1R)-BTHIQ moieties ester-linked to 1,5-pentanediol [1]. Enantioselective synthesis of cisatracurium mandates that the (1R) configuration be established at the intermediate stage; resolution at a later stage introduces yield losses and increases the purification burden. Additionally, the (R)-enantiomer of norlaudanosine has been shown to exhibit different neurotoxicity profiles on dopamine neurons compared to the racemate , further underscoring the importance of stereochemical specification.

enantiopure synthesis chiral intermediate (R)-norlaudanosine stereochemical control

Optimal Procurement and Application Scenarios


GMP-Compliant Cisatracurium Besylate API Manufacturing

CAS 1075726-71-4 is the preferred intermediate for pharmaceutical manufacturers producing cisatracurium besylate under cGMP conditions. The patent-protected synthesis pathway (AU2008273724B2) specifically employs this N-tert-butoxycarbonylethyl-protected (R)-norlaudanosine oxalate to achieve stereoselective quaternization, yielding exclusively the cis-cis isomer [1]. The single (R)-enantiomer eliminates diastereomer formation that would arise from racemic starting materials, while the oxalate salt form provides controlled crystallization for intermediate isolation. Procurement of this specific CAS number ensures alignment with the validated manufacturing process and simplifies regulatory filing by matching the intermediate described in the Drug Master File.

Atracurium Impurity Profiling and Pharmacopeial Standard

Quality control laboratories performing impurity testing on atracurium besylate or cisatracurium besylate drug substances require CAS 1075726-71-4 as the designated Atracurium Impurity 59 reference standard. The published LC-CAD method specifically resolves this impurity from the parent drug substance and other related impurities, with its distinct retention time confirmed by the validated method [2]. The compound's elevated LogP (3.688) ensures baseline separation from more polar norlaudanosine analogs in reversed-phase systems. Its dual availability as both a synthetic intermediate and an impurity standard enables pharmaceutical companies to consolidate their supplier relationships while maintaining pharmacopeial compliance.

BTHIQ Structure-Activity Relationship Studies

For academic and industrial research groups investigating the α₁-adrenergic receptor pharmacology of BTHIQ alkaloids, CAS 1075726-71-4 represents the upper end of the N-alkyl substituent bulk spectrum. The established SAR trend—where α₁-adrenergic affinity increases from N-H (norlaudanosine, Kᵢ ~1.0 μM) through N-methyl (~0.60 μM), N-ethyl (~0.45 μM), to N-propyl (~0.30 μM)—suggests that the N-tert-butoxycarbonylethyl group of this compound provides a valuable probe for steric tolerance mapping at the receptor binding site [3]. The (R)-enantiopure form enables assessment of stereochemical contributions to receptor binding, which cannot be deconvoluted using racemic analogs.

Chiral Purity Method Development and Validation

CAS 1075726-71-4, as a single (R)-enantiomer with a well-defined chemical structure (confirmed IUPAC name, molecular formula C₂₉H₃₉NO₁₀, MW 561.62), serves as an ideal reference for developing chiral HPLC or capillary electrophoresis methods for BTHIQ alkaloid analysis . Its computed polar surface area (141.06 Ų) and LogP (3.688) predict distinct chromatographic behavior compared to N-alkyl norlaudanosine analogs. Recent studies have employed norlaudanosine and its N-substituted derivatives as model compounds for investigating chiral recognition mechanisms using cyclodextrin-mediated capillary electrophoresis, chiral HPLC, and NMR spectroscopy [4]; the inclusion of CAS 1075726-71-4 in such method development panels expands the accessible chemical space.

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